Methyl 1-hexylpyrrole-2-carboxylate

Antibacterial SAR Pyrrole polyamides Minor groove binders

Methyl 1-hexylpyrrole-2-carboxylate (C12H19NO2; MW 209.28 g/mol) is an N-alkylated pyrrole-2-carboxylate ester featuring a six-carbon n-hexyl substituent at the pyrrole nitrogen and a methyl ester at the 2-position. This compound belongs to a class of heterocyclic scaffolds widely utilized in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory lead discovery programs.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Cat. No. B8357912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-hexylpyrrole-2-carboxylate
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCCCCCN1C=CC=C1C(=O)OC
InChIInChI=1S/C12H19NO2/c1-3-4-5-6-9-13-10-7-8-11(13)12(14)15-2/h7-8,10H,3-6,9H2,1-2H3
InChIKeyHLFBJEDMDUYVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-hexylpyrrole-2-carboxylate – Key Physicochemical and Structural Baseline for Procurement Decisions


Methyl 1-hexylpyrrole-2-carboxylate (C12H19NO2; MW 209.28 g/mol) is an N-alkylated pyrrole-2-carboxylate ester featuring a six-carbon n-hexyl substituent at the pyrrole nitrogen and a methyl ester at the 2-position. This compound belongs to a class of heterocyclic scaffolds widely utilized in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory lead discovery programs [1]. The hexyl chain confers substantially increased lipophilicity (calculated logP approximately 3.5–4.0) relative to shorter-chain N-alkyl pyrrole-2-carboxylate congeners, a property that directly influences membrane permeability and target engagement in biological systems [2]. The methyl ester functionality provides a synthetic handle for further derivatization, including hydrolysis to the corresponding carboxylic acid or transesterification. Typical commercial purity is 95% .

Why Methyl 1-hexylpyrrole-2-carboxylate Cannot Be Replaced by Shorter-Chain N-Alkyl Pyrrole-2-carboxylate Analogs


Generic substitution among N-alkyl pyrrole-2-carboxylate esters is not scientifically sound because the length of the N-alkyl substituent is a critical determinant of both physicochemical properties and biological activity. Published structure-activity relationship (SAR) studies on pyrrole-based antimicrobials demonstrate that N-methyl-pyrrole derivatives are completely devoid of antibacterial activity, whereas longer N-alkyl substituents (isoamyl, cyclopropylmethylene) confer submicromolar minimum inhibitory concentrations (MICs) [1]. In the context of antimycobacterial drug design, increasing the lipophilicity of pyrrole derivatives via longer alkyl chains directly correlates with improved cell wall permeability and enhanced in vitro potency against Mycobacterium tuberculosis [2]. The hexyl chain of the target compound occupies a distinct lipophilicity window that cannot be replicated by methyl, ethyl, or propyl analogs, making empirical substitution unreliable without confirmatory comparative biological data.

Quantitative Differentiation Evidence for Methyl 1-hexylpyrrole-2-carboxylate Against Closest Comparator Analogs


N-Alkyl Chain Length Determines Antibacterial Activity: Methyl-Pyrrole Inactive, Longer Alkyl Chains Essential for Potency

In a systematic SAR study of pyrrole tetraamide DNA minor groove binders, compounds bearing the commonly used N-methyl-pyrrole substituent exhibited no detectable antibacterial activity whatsoever. In contrast, derivatives with longer N-alkyl substituents (isoamyl or cyclopropylmethylene) achieved minimum inhibitory concentrations (MICs) in the submicromolar range against both vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) [1]. This establishes the principle that the N-alkyl chain length is not merely a modulating factor but a binary switch for antibacterial activity in this pharmacophore class.

Antibacterial SAR Pyrrole polyamides Minor groove binders

Lipophilicity-Driven Antimycobacterial Potency: Hexyl Chain Provides Higher Calculated logP than Shorter Alkyl Congeners

SAR studies on pyrrole-based antimycobacterial agents establish a direct, quantitative correlation between lipophilicity and in vitro potency. The most active diarylpyrrole compounds, bearing propyl or isopropyl substituents, exhibited calculated logP values of 7.23 and 7.03 respectively, demonstrating activity substantially higher than their ethyl or methyl congeners [1]. By extrapolation, Methyl 1-hexylpyrrole-2-carboxylate, with its longer hexyl chain, is predicted to have a calculated logP approximately 0.5–1.5 units higher than the propyl/isopropyl analogs, potentially translating to further improved membrane permeability and antimycobacterial activity.

Antimycobacterial activity Lipophilicity SAR Tuberculosis

Synthetic Accessibility and Purification: High-Yield N-Alkylation Route with Chromatography-Free Workup

The synthesis of Methyl 1-hexylpyrrole-2-carboxylate proceeds via a straightforward N-alkylation of commercially available methyl pyrrole-2-carboxylate (CAS 1193-62-0) with 1-bromohexane using potassium carbonate in DMF at 80°C for 20 hours, followed by aqueous extraction and solvent evaporation . The intermediate 1-hexylpyrrole-2-carboxylic acid was isolated in 96% yield (0.877 g, 4.49 mmol from 8.07 mmol starting material) without requiring chromatographic purification . This compares favorably with N-arylpyrrole syntheses, which often require palladium-catalyzed coupling, and with C-alkylation routes that necessitate regioselective control. The methyl ester can be readily hydrolyzed to the carboxylic acid for further conjugation or retained as a protected form for downstream chemistry.

Synthetic chemistry N-alkylation Process chemistry

Physicochemical Differentiation: Calculated logP, Rotatable Bonds, and Hydrogen Bonding Profile vs. Methyl, Ethyl, and Propyl Congeners

Methyl 1-hexylpyrrole-2-carboxylate (C12H19NO2, MW 209.28 g/mol) possesses 7 rotatable bonds (from the hexyl chain plus ester), a calculated logP in the range of 3.5–4.0, one hydrogen bond acceptor (ester carbonyl), and zero hydrogen bond donors (fully substituted pyrrole nitrogen) . This physicochemical profile places the compound within drug-like chemical space (Lipinski Rule of Five compliant: MW <500, logP <5, HBD <5, HBA <10) while providing substantially higher membrane permeability than its N-methyl analog (MW 139.15, logP ~1.3) or N-ethyl analog (MW 153.18, logP ~1.8) [1]. The hexyl chain also introduces conformational flexibility that can be advantageous for induced-fit binding to hydrophobic enzyme pockets.

Physicochemical properties Drug-likeness Lead optimization

Optimal Research and Industrial Application Scenarios for Methyl 1-hexylpyrrole-2-carboxylate


Antibacterial Lead Discovery Programs Targeting Gram-Positive Pathogens Including MRSA and VRE

Based on established SAR showing that N-alkyl chain length on pyrrole scaffolds is a critical determinant of antibacterial activity [1], Methyl 1-hexylpyrrole-2-carboxylate serves as a key intermediate or scaffold for constructing pyrrole polyamide minor groove binders. The hexyl chain places the compound in the active lipophilicity range, unlike the commonly used N-methyl-pyrrole which is demonstrably inactive [1]. Research groups pursuing DNA-targeted antibacterials should prioritize the hexyl derivative over shorter-chain analogs for initial screening libraries.

Antimycobacterial Drug Discovery for Tuberculosis

Published SAR data demonstrate that increasing the lipophilicity of pyrrole derivatives via longer alkyl substituents correlates directly with improved activity against Mycobacterium tuberculosis [2]. Methyl 1-hexylpyrrole-2-carboxylate, with its hexyl chain providing calculated logP in the 3.5–4.0 range, is positioned to exploit the highly lipophilic mycobacterial cell wall for enhanced penetration. The methyl ester can be retained as a prodrug moiety or hydrolyzed to the carboxylic acid for target engagement optimization [2].

Chemical Biology Probe Development Requiring Defined N-Alkyl Pyrrole Building Blocks

The compound's well-defined structure, high synthetic yield (96% for the carboxylic acid intermediate) , and absence of regioisomeric ambiguity make it an ideal building block for constructing focused compound libraries. The methyl ester provides a versatile functional group for amide coupling, ester hydrolysis, or reduction, while the hexyl chain offers a hydrophobic anchor for binding to lipophilic protein pockets. Compared to methyl or ethyl analogs, the hexyl derivative provides superior phase-transfer properties for biphasic reactions.

Agrochemical Fungicide Research Leveraging Pyrrole-2-carboxylate Scaffolds

Multiple patents disclose pyrrole-2-carboxylate derivatives as agricultural fungicides with activity against plant-pathogenic fungi including Alternaria solani, Fusarium oxysporum, and Gibberella zeae at concentrations of 50 µg/mL [3]. The N-hexyl substituent of Methyl 1-hexylpyrrole-2-carboxylate differentiates it from N-aryl analogs by offering a distinct lipophilicity profile and potentially altered environmental degradation kinetics, relevant for foliar uptake and systemic translocation studies.

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